

Application Notes and Protocols: Methyl 4-amino-5-thiazolecarboxylate in Agrochemical Synthesis

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Compound of Interest

Compound Name: *Methyl 4-amino-5-thiazolecarboxylate*

Cat. No.: *B1316221*

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Introduction

Methyl 4-amino-5-thiazolecarboxylate is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules, including those with significant applications in the agrochemical industry. The presence of an amino group, a carboxylate moiety, and the thiazole ring system provides multiple reaction sites for derivatization, enabling the creation of diverse chemical libraries for screening as potential fungicides, herbicides, and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals derived from **Methyl 4-amino-5-thiazolecarboxylate**, along with their biological activity data and insights into their mechanisms of action.

Fungicidal Applications: Thiazole Carboxamide Derivatives

Thiazole carboxamides derived from **Methyl 4-amino-5-thiazolecarboxylate** have demonstrated potent fungicidal activity against a range of plant pathogens. A key synthetic transformation involves the conversion of the methyl ester to a carboxylic acid, followed by amide bond formation with various amines.

Synthesis of 2-Amino-4-methylthiazole-5-carboxanilides

A common route to synthesize these fungicidal compounds involves the reaction of an alpha-halo ketone with a thiourea derivative. A one-pot synthesis method for ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related precursor, has been developed, which can be adapted for the methyl ester.^[1] This method simplifies the traditional two-step process of bromination and cyclization, making it more efficient for library synthesis.^[1]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate Derivatives^[1]

This protocol describes a general "one-pot" method for synthesizing derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate.

Materials:

- Ethyl acetoacetate
- N-Bromosuccinimide (NBS)
- N-monosubstituted thiourea derivatives
- Tetrahydrofuran (THF)
- Water
- Ammonia solution

Procedure:

- In a reaction vessel, combine water and tetrahydrofuran as the solvent system.
- Add ethyl acetoacetate and N-bromosuccinimide (NBS) to the solvent.
- Heat the reaction mixture to initiate the bromination of the ethyl acetoacetate.
- Once the bromination is complete (monitor by TLC), add the desired N-monosubstituted thiourea derivative to the reaction mixture.

- Heat the mixture in a water bath to facilitate the cyclization reaction, forming the 2-substituted amino-4-methyl-5-carboxylate thiazole salt.
- After the reaction is complete, cool the mixture and basify with ammonia water.
- Purify the resulting product to obtain the target 2-substituted amino-4-methylthiazole-5-carboxylate derivative.

Fungicidal Activity Data

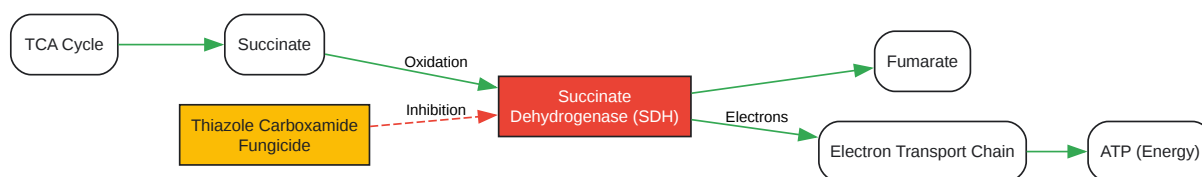
The fungicidal efficacy of thiazole carboxamides has been evaluated against several plant pathogens. The data below summarizes the activity of some representative compounds.

Compound ID	Fungal Species	EC50 (mg/L)	Reference
6g	Rhizoctonia cerealis	6.2	[2]
Sclerotinia sclerotiorum	0.6	[2]	
Thifluzamide (Reference)	Rhizoctonia cerealis	22.1	[2]
Sclerotinia sclerotiorum	4.4	[2]	
Ig	Cercospora arachidicola	<2	[3][4]
Various fungi	<10	[3][4]	

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

Many thiazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[2][3][4][5] SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and cellular respiration. Inhibition of SDH disrupts the fungus's energy production, leading to cell death.

The binding of these inhibitors to SDH is typically competitive with respect to ubiquinone.[5] The carboxamide moiety inserts into the ubiquinone binding site (Q-site) of the enzyme, forming interactions with key amino acid residues.[5]



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Caption: Mechanism of action of thiazole carboxamide fungicides via SDH inhibition.

Herbicidal Applications: Thiazole Derivatives

Derivatives of **Methyl 4-amino-5-thiazolecarboxylate** have also been explored for their herbicidal properties. These compounds can be synthesized through various chemical modifications of the core thiazole structure.

Synthesis of Herbicidal Thiazole Derivatives

A general synthetic approach involves a multi-step procedure starting from the formation of an isoxazole ring, followed by bromination, thiazole ring formation, and finally the attachment of a carboxamide or thiocarboxamide moiety.

Experimental Protocol: General Synthesis of Thiazole-based Herbicides

This protocol outlines a general synthetic pathway for preparing thiazole derivatives with potential herbicidal activity.

Materials:

- Substituted acetophenone
- Thiourea

- Iodine or an α -halo arylketone
- Chloroacetyl chloride
- Potassium thiocyanate
- Aromatic aldehydes

Procedure:

- Synthesis of 2-amino-4-arylthiazole:
 - Method 1: React a substituted acetophenone with thiourea and iodine in a solid-phase reaction.
 - Method 2: React an α -halo arylketone with thiourea.
- Synthesis of 2-chloro-acetamido-4-arylthiazole: React the 2-amino-4-arylthiazole with chloroacetyl chloride.
- Synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one: Treat the product from step 2 with potassium thiocyanate in refluxing acetone.
- Synthesis of 5-arylidene derivatives: Condense the product from step 3 with various aromatic aldehydes.

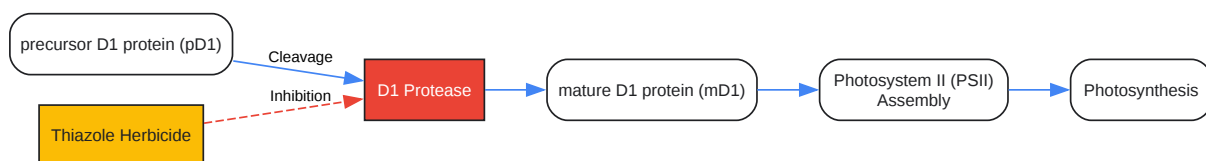
Herbicidal Activity Data

The herbicidal activity of these compounds has been tested against various weed species. The table below presents the percentage inhibition data for selected compounds.

Compound ID	Test Species	Concentration (ppm)	Inhibition (%)	Reference
1a	Pythium aphanidermatum	50	High	[6]
1b	Pythium aphanidermatum	50	High	[6]
1d	Pythium aphanidermatum	50	High	[6]
1e	Pythium aphanidermatum	50	High	[6]

Mechanism of Action: D1 Protease Inhibition

Some thiazole-based herbicides are proposed to act as inhibitors of D1 protease.[7] D1 protease is a C-terminal processing protease essential for the maturation of the D1 protein, a key component of Photosystem II (PSII) in plants. Inhibition of D1 protease disrupts the function of PSII, leading to a blockage of photosynthesis and ultimately plant death.



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Caption: Proposed mechanism of action for thiazole-based herbicides via D1 protease inhibition.

Conclusion

Methyl 4-amino-5-thiazolecarboxylate serves as a valuable and versatile starting material for the synthesis of a wide array of agrochemicals. Its derivatives have shown significant potential as both fungicides and herbicides, with well-defined mechanisms of action targeting crucial

enzymes in pathogenic fungi and weeds. The synthetic protocols and biological data presented in these application notes provide a solid foundation for researchers and professionals in the field of agrochemical development to explore this promising chemical scaffold further. The continued investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of novel and more effective crop protection agents.

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